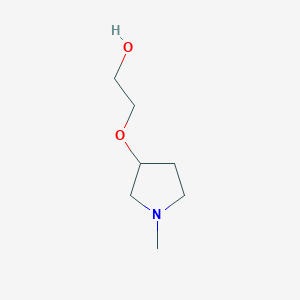![molecular formula C13H13N5O2 B3047187 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354705-96-6](/img/structure/B3047187.png)
4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
描述
4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H13N5O2 and its molecular weight is 271.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been reported to target various enzymes and receptors involved in inflammatory responses .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (no) and prostaglandin e2 (pge2), as well as cytokines like tumor necrosis factor-alpha (tnf-α), interleukin-6 (il-6), and interleukin-1β (il-1β) in lps-induced raw2647 macrophage cells .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in inflammation. It may inhibit the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), key enzymes in the production of NO and PGE2 respectively . These enzymes are part of the inflammatory response, and their inhibition can lead to a decrease in inflammation.
Result of Action
The compound’s action results in the inhibition of pro-inflammatory mediators and cytokines, leading to a potential decrease in inflammation . This could make it a potential candidate for the development of anti-inflammatory drugs.
生化分析
Biochemical Properties
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The diverse and valuable synthetical, biological, and photophysical properties of pyrazoles are due to these variations .
Cellular Effects
The cellular effects of 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid are not yet fully explored. Some pyrazole derivatives have been reported to exhibit various cellular effects, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, including their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not yet fully explored. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Pyrazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
属性
IUPAC Name |
4-(1-ethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-3-18-7-8(6-15-18)9-4-5-14-12-10(9)11(13(19)20)16-17(12)2/h4-7H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTRZCSGVRDPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=C3C(=NN(C3=NC=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130263 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-96-6 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-Chlorophenyl)ethyl]benzoic acid](/img/structure/B3047106.png)


![Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate](/img/structure/B3047111.png)
![N1,N4-Bis(benzo[d]isothiazol-3-yl)cyclohexane-1,4-diamine](/img/structure/B3047112.png)




![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate](/img/structure/B3047121.png)



